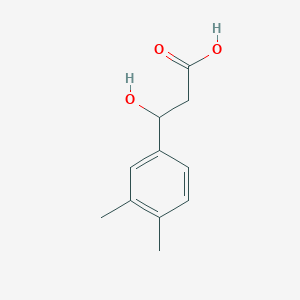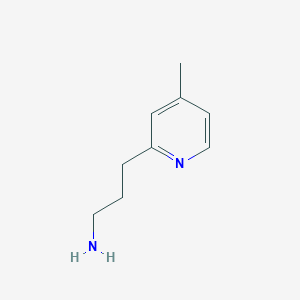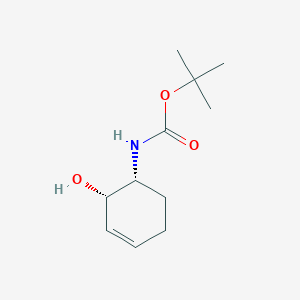![molecular formula C9H17N5O2 B13592754 tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)
tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a triazole ring
Preparation Methods
The synthesis of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps. One common synthetic route starts with the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)propyl]carbamate: The longer alkyl chain in this compound can affect its solubility and reactivity.
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)butyl]carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N5O2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H17N5O2/c1-5(6-12-7(10)14-13-6)11-8(15)16-9(2,3)4/h5H,1-4H3,(H,11,15)(H3,10,12,13,14) |
InChI Key |
VDXJTXKXABIATO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



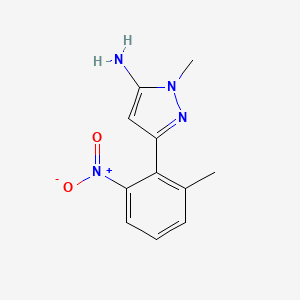
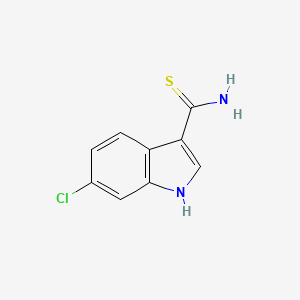
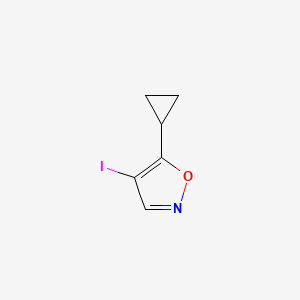
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
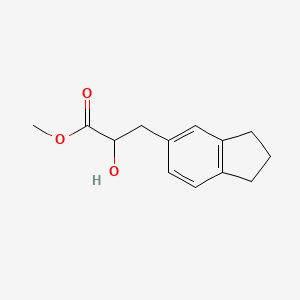




![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
